O-Methyl propanethioate

CAS No.: 26476-56-2

Cat. No.: VC7963307

Molecular Formula: C4H8OS

Molecular Weight: 104.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26476-56-2 |

|---|---|

| Molecular Formula | C4H8OS |

| Molecular Weight | 104.17 g/mol |

| IUPAC Name | O-methyl propanethioate |

| Standard InChI | InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 |

| Standard InChI Key | RVEBJDGWKWKYBH-UHFFFAOYSA-N |

| SMILES | CCC(=S)OC |

| Canonical SMILES | CCC(=S)OC |

Introduction

Nomenclature and Structural Characteristics

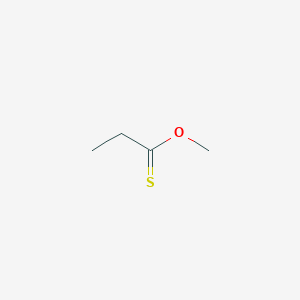

O-Methyl propanethioate, systematically named O-methyl propanethioate under IUPAC conventions, is also known by synonyms such as methyl propanethioate and S-methyl thiopropionate . Its structure consists of a propanethioic acid backbone () esterified with a methoxy group (). The compound’s molecular geometry includes a planar thioester group, which influences its electronic properties and reactivity. Key identifiers include CAS Registry Numbers 26476-56-2 and 5925-75-7, as well as MDL numbers MFCD00040063 and MFCD08457828 .

Structural Analysis

The compound’s SMILES representation () and InChIKey () further aid in computational and spectroscopic identification .

Synthesis and Production

O-Methyl propanethioate is typically synthesized via the esterification of propanethioic acid with methanol under acidic or enzymatic conditions. Alternative routes involve the reaction of propanoyl chloride with methyl mercaptan ():

This method ensures high purity, as evidenced by commercial grades exceeding 98.0% purity (GC analysis) .

Industrial-Scale Production

TCI America lists the compound as a liquid stored at room temperature (recommended <15°C) and markets it under the product number M3279 . Scalable synthesis protocols prioritize cost efficiency and minimal byproduct formation, though specific industrial data remain proprietary.

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State (20°C) | Liquid | |

| Boiling Point | Not reported | – |

| Density | ~1.05 g/cm³ (estimated) | – |

| Solubility | Miscible with organic solvents |

Chemical Properties

O-Methyl propanethioate exhibits typical thioester reactivity, including nucleophilic acyl substitution and participation in Claisen-like rearrangements. The thioester’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alcohols), enabling its use in peptide coupling and polymer chemistry .

Reactivity and Mechanistic Insights

The compound’s reactivity is central to its role in organic synthesis. For example, in the presence of Lewis acids, O-methyl propanethioate participates in asymmetric aldol reactions, as demonstrated in the synthesis of astakolactin derivatives . The thioester’s ability to stabilize enolate intermediates enhances stereoselectivity in these transformations.

Key Reaction Pathways

-

Nucleophilic Substitution:

-

Claisen Rearrangement:

Thermal or catalytic rearrangement yields α,β-unsaturated thioesters, valuable in heterocycle synthesis .

Applications in Organic Synthesis and Industry

O-Methyl propanethioate serves as a versatile building block in:

-

Pharmaceuticals: Intermediate in the synthesis of bioactive molecules, including sesterterpenes .

-

Materials Science: Monomer for thioester-containing polymers with tunable thermal properties.

-

Agrochemicals: Precursor to sulfur-containing pesticides and herbicides.

A notable application is its use in the Mukaiyama aldol reaction during the total synthesis of astakolactin, where it facilitated the formation of a critical (2,3)-syn adduct with 83% enantiomeric excess .

Analytical Characterization

Modern spectroscopic techniques confirm the compound’s identity and purity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume